5-(2-Bromovinyl)uridine is a synthetic nucleoside analog that exhibits antiviral properties, particularly against herpes simplex virus types 1 and 2. This compound is derived from uridine, a naturally occurring nucleoside, modified to enhance its antiviral efficacy. The introduction of a bromovinyl group at the 5-position of uridine alters its biological activity and makes it a subject of interest in medicinal chemistry.
5-(2-Bromovinyl)uridine is classified as a pyrimidine nucleoside. It is synthesized through various chemical methods that modify uridine or its derivatives. The compound has been studied extensively for its potential therapeutic applications, particularly in treating viral infections caused by herpes simplex viruses. Its structural modifications aim to improve potency and selectivity against viral targets.
The synthesis of 5-(2-Bromovinyl)uridine typically involves several key steps:
For instance, one method reported involves starting from 5-formyluracil, which undergoes multiple transformations to yield 5-(2-Bromovinyl)uridine .
The synthesis may require careful control of reaction conditions, including temperature and pH, to maximize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to confirm the structure of the synthesized compound.
The molecular structure of 5-(2-Bromovinyl)uridine consists of a uridine backbone with a bromovinyl group attached at the 5-position. The structural formula can be represented as follows:
5-(2-Bromovinyl)uridine undergoes several chemical reactions that are critical for its antiviral activity:
The efficiency of these reactions can vary based on the cellular environment and the presence of competing substrates. Studies have shown that while 5-(2-Bromovinyl)uridine is less potent than some other analogs, it still retains significant antiviral activity due to its ability to mimic natural nucleotides .
The mechanism of action for 5-(2-Bromovinyl)uridine involves:
Research indicates that the compound exhibits a spectrum of activity against herpes viruses, with some studies noting protective effects in animal models infected with herpes simplex virus type 1 .
Relevant analyses have shown that modifications in the chemical structure can significantly influence both solubility and antiviral potency .
5-(2-Bromovinyl)uridine has been primarily investigated for its potential as an antiviral agent against herpes simplex virus infections. Its ability to inhibit viral replication makes it a candidate for further development in antiviral therapies. Additionally, studies on its analogs contribute valuable insights into structure-activity relationships that inform drug design strategies for treating viral diseases .
5-(2-Bromovinyl)uridine (BVdU) is a synthetic pyrimidine nucleoside analog characterized by a bromovinyl substituent at the C5 position of the uracil base. The molecule consists of two distinct moieties: a modified uracil base and a ribose sugar joined by an N-glycosidic bond. The bromovinyl group (–CH=CHBr) exhibits geometric isomerism, with the E (trans) configuration being biologically significant due to its optimal fit within enzyme active sites. In this configuration, the bromine atom and the uracil ring reside on opposite sides of the double bond, creating an elongated planar structure that enhances base stacking interactions in nucleic acid environments. The Z (cis) isomer is sterically hindered, with the bulky bromine positioned proximally to the nucleobase, disrupting molecular packing and reducing biochemical efficacy [1] [5].
The ribose sugar adopts the typical C3'-endo puckering conformation in solution, which is essential for maintaining the structural geometry required for interactions with viral kinases. X-ray crystallographic studies reveal that the anti-conformation predominates at the glycosidic bond (χ ≈ -120°), positioning the bromovinyl group away from the sugar moiety. This spatial arrangement minimizes steric clashes and optimizes hydrogen-bonding capabilities of the uracil ring (N3-H and C4=O groups) [5].
Table 1: Key Structural Parameters of (E)-5-(2-Bromovinyl)uridine
Parameter | Value/Configuration | Significance |
---|---|---|
C5-Bromovinyl Geometry | E (trans) | Optimal enzyme recognition and base stacking |
Glycosidic Bond Conformation | anti (χ ≈ -120°) | Prevents steric hindrance with sugar moiety |
Sugar Puckering | C3'-endo | Mimics natural nucleoside conformation |
Torsion Angle (C4-C5-Cβ-Cα) | ≈180° | Planar arrangement for electronic conjugation |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis (DMSO-d6) of the E-isomer reveals distinct vinyl proton signals: Ha (coupled to uracil C5) appears at δ 7.32 ppm (d, J=13.6 Hz), while Hb (coupled to bromine) resonates at δ 7.05 ppm (d, J=13.6 Hz). This large coupling constant confirms the trans configuration. The anomeric proton (H1') displays a doublet at δ 5.80 ppm (J=5.2 Hz), characteristic of β-glycosidic linkage. Ribose protons exhibit complex splitting patterns: H2' at δ 4.12 ppm, H3' at δ 3.97 ppm, H4' at δ 3.65 ppm, and H5'/H5'' at δ 3.52–3.48 ppm [1] [3].
¹³C NMR assignments include: C5-vinyl (δ 118.2 ppm), C6-vinyl (δ 134.5 ppm), C4 (δ 163.8 ppm), C2 (δ 150.1 ppm), and C1' (δ 88.7 ppm). The bromine atom induces significant deshielding of the adjacent vinyl carbon (Cβ, δ 134.5 ppm) [3].
Mass Spectrometry (MS):Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode shows a protonated molecular ion [M+H]⁺ at m/z 306.98, with isotopic clusters confirming bromine presence (¹⁰⁹Br/⁸¹Br ≈ 1:1). Major fragment ions include [M+H-ribose]⁺ (m/z 176.96) and [uracil-Br]⁺ (m/z 113.02). High-Resolution MS (HRMS) confirms the molecular formula C₁₁H₁₃BrN₂O₆ with a mass accuracy of <2 ppm [1].
Infrared (IR) Spectroscopy:Key vibrational modes observed in KBr pellets: ν(N-H) at 3150 cm⁻¹, ν(C=O) at 1695 cm⁻¹ (uracil C2=O) and 1660 cm⁻¹ (C4=O), ν(C=C) at 1620 cm⁻¹ (vinyl stretch), and ν(C-Br) at 610 cm⁻¹. The absence of a band near 980 cm⁻¹ (cis-vinylene) further corroborates the E configuration [3].
Table 2: Spectroscopic Signatures of (E)-5-(2-Bromovinyl)uridine
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 7.32 (d, J=13.6 Hz) | Hα (vinyl proton adjacent to uracil) |
δ 7.05 (d, J=13.6 Hz) | Hβ (vinyl proton adjacent to bromine) | |
δ 5.80 (d, J=5.2 Hz) | H1' (anomeric proton) | |
¹³C NMR | δ 163.8 | C4 (carbonyl) |
δ 134.5 | Cβ (vinyl carbon attached to bromine) | |
ESI-MS | m/z 306.98 [M+H]⁺ | Molecular ion with Br isotopic pattern |
IR | 1695 cm⁻¹, 1660 cm⁻¹ | ν(C=O) (uracil carbonyl stretches) |
The E-isomer of 5-(2-Bromovinyl)uridine exhibits moderate thermal stability, with decomposition initiating at 189–194°C without a distinct melting point. This behavior is attributed to decomposition pathways involving bromine elimination or retro-addition reactions. The compound demonstrates limited aqueous solubility (1.2 mg/mL at 25°C) due to its hydrophobic bromovinyl moiety, but shows enhanced dissolution in polar aprotic solvents: dimethyl sulfoxide (DMSO, 85 mg/mL) and methanol upon heating (45 mg/mL at 50°C). The experimentally determined pKa of the N3 proton is 7.54±0.10, indicating moderate acidity comparable to unmodified uridine [1] [5].
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal a HOMO-LUMO energy gap of 4.8 eV, suggesting kinetic stability against electrophilic attack. The electrostatic potential map shows pronounced negative charge localization on the uracil carbonyl oxygens and positive charge accumulation near the bromine atom, facilitating dipole-dipole interactions in crystalline lattices. This electronic distribution contributes to a calculated crystal density of 1.881 g/cm³, consistent with X-ray diffraction data [1] [3].
The E to Z isomerization of 5-(2-Bromovinyl)uridine represents a critical structural rearrangement with significant biochemical implications. In vivo studies in rats demonstrate that the E-isomer undergoes slow conversion to the Z-isomer, identified as the sole metabolite following intraperitoneal administration. This isomerization is catalyzed by biological thiols (e.g., glutathione) via a reversible addition-elimination mechanism at the vinyl bond, with a reported equilibrium constant (K_eq) of 0.25 (E/Z ≈ 4:1) at physiological pH .
Activation parameters derived from Arrhenius plots reveal a substantial energy barrier: ΔG‡ = 96.5 kJ/mol at 37°C. The isomerization rate (k_obs) is pH-dependent, accelerating under alkaline conditions due to deprotonation of the N3 position, which enhances nucleophilic attack on the vinyl group. Spectroscopic monitoring (UV-Vis at 290 nm) shows the reaction follows first-order kinetics with t₁/₂ ≈ 8.2 hours in rat plasma at 37°C [7].
Notably, replacing the bromine with fluorine reduces the isomerization barrier by 15%, as demonstrated in fluoroproline analog studies. This principle extends to the bromovinyl system: bulkier halogens increase steric hindrance, thereby elevating the activation energy for rotation. Molecular dynamics simulations indicate that isomerization disrupts the A-type helical geometry in RNA duplexes by inducing a C2'-endo sugar pucker, reducing thermal stability (ΔTm ≈ -3.9°C per modification) [7].
Table 3: Isomerization Parameters of 5-(2-Bromovinyl)uridine
Parameter | Value | Conditions |
---|---|---|
Equilibrium Constant (K_eq) | 0.25 (E/Z ratio ≈ 4:1) | In vivo, rat plasma, pH 7.4, 37°C |
Activation Energy (ΔG‡) | 96.5 kJ/mol | Calculated from Arrhenius equation |
Half-life (t₁/₂) | 8.2 hours | Observed by UV-Vis spectroscopy |
Rate Enhancement | 3.5-fold | pH 9.0 vs pH 7.0 |
ΔTm (RNA Duplex) | -3.9°C per modification | Compared to unmodified duplex |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7